A Technical Guide to (1R)-Bicyclo[2.2.1]heptan-2-one: A Chiral Keystone for Asymmetric Synthesis
A Technical Guide to (1R)-Bicyclo[2.2.1]heptan-2-one: A Chiral Keystone for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-Bicyclo[2.2.1]heptan-2-one, a chiral bicyclic ketone, is a cornerstone in modern organic synthesis, particularly in the realm of drug discovery and development. Its rigid, stereochemically defined framework provides an exceptional platform for the introduction of chirality, influencing the biological activity and pharmacokinetic profiles of target molecules. This guide offers an in-depth exploration of (1R)-Bicyclo[2.2.1]heptan-2-one, covering its fundamental properties, stereoselective synthetic methodologies, comprehensive spectroscopic characterization, and its pivotal role as a chiral building block in the synthesis of complex molecular architectures and pharmacologically active agents.
Compound Identification and Properties
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IUPAC Name: (1R)-bicyclo[2.2.1]heptan-2-one[1]
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Synonyms: (-)-Norcamphor, (1R)-Norcamphor
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CAS Number: 29583-35-5[1]
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Molecular Formula: C₇H₁₀O
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Molecular Weight: 110.15 g/mol
Table 1: Physicochemical Properties of (1R)-Bicyclo[2.2.1]heptan-2-one
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 91-94 °C |
| Boiling Point | 191-192 °C |
| Optical Rotation | [α]²⁰_D -33 to -36° (c=1, ethanol) |
| Solubility | Soluble in most organic solvents |
Stereoselective Synthesis: Accessing Enantiopurity
The biological efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the procurement of enantiomerically pure (1R)-Bicyclo[2.2.1]heptan-2-one is of paramount importance. While classical resolution methods exist, enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign strategy.
Enzymatic Kinetic Resolution using Saccharomyces cerevisiae (Baker's Yeast)
The kinetic resolution of racemic bicyclo[2.2.1]heptan-2-one leverages the stereoselective metabolic machinery of microorganisms. Saccharomyces cerevisiae (baker's yeast) is a widely employed biocatalyst for this transformation due to its cost-effectiveness, operational simplicity, and high enantioselectivity. The underlying principle involves the selective reduction of one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer unreacted and thus enriched.
Causality of Experimental Choices:
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Biocatalyst: Genetically engineered strains of Saccharomyces cerevisiae can be employed to overexpress specific dehydrogenases, enhancing the efficiency and enantioselectivity of the reduction.[2]
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Reaction Medium: A biphasic system (e.g., water-hexane) can be utilized to facilitate product extraction and minimize substrate/product inhibition of the enzyme.
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Cofactor Regeneration: The yeast's metabolic pathways regenerate the necessary nicotinamide adenine dinucleotide (NADH or NADPH) cofactor, making the addition of external cofactors unnecessary.
Experimental Protocol: Kinetic Resolution of (±)-Bicyclo[2.2.1]heptan-2-one
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Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient broth until it reaches the late exponential or early stationary phase.
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Bioreduction: The racemic bicyclo[2.2.1]heptan-2-one is added to the yeast culture. The reaction is typically stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.
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Monitoring the Reaction: The progress of the resolution is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ketone and the diastereomeric excess (de) of the alcohol product.
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Work-up and Isolation: After the desired ee is achieved, the yeast cells are removed by filtration or centrifugation. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The resulting mixture of the unreacted (1R)-Bicyclo[2.2.1]heptan-2-one and the corresponding alcohol is separated by column chromatography.
Caption: Enzymatic kinetic resolution of racemic bicyclo[2.2.1]heptan-2-one.
Spectroscopic Characterization
Unambiguous structural elucidation and confirmation of stereochemical integrity are critical. The following spectroscopic data are characteristic of (1R)-Bicyclo[2.2.1]heptan-2-one.
Table 2: Spectroscopic Data for (1R)-Bicyclo[2.2.1]heptan-2-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.65-2.75 (m, 1H), 2.55-2.65 (m, 1H), 1.80-2.00 (m, 4H), 1.45-1.65 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 218.0 (C=O), 49.5, 45.0, 37.5, 35.0, 27.0, 24.0 |
| IR (KBr, cm⁻¹) | ν: 2960 (C-H), 1745 (C=O) |
| Mass Spec. (EI, m/z) | 110 (M⁺), 82, 67 |
Note: Specific chemical shifts in ¹H NMR can be complex due to the rigid bicyclic system and second-order coupling effects.[3]
Applications in Asymmetric Synthesis and Drug Development
The true value of (1R)-Bicyclo[2.2.1]heptan-2-one lies in its application as a versatile chiral synthon. Its rigid framework allows for highly diastereoselective reactions, enabling the transfer of its stereochemical information to new stereocenters.
The Baeyer-Villiger Oxidation: A Gateway to Chiral Lactones
A pivotal transformation of (1R)-Bicyclo[2.2.1]heptan-2-one is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone, a cyclic ester. The reaction proceeds with retention of stereochemistry at the migrating carbon center, making it a powerful tool for generating chiral lactones, which are themselves valuable intermediates in the synthesis of natural products and pharmaceuticals.
Causality of Experimental Choices:
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Peroxy Acid: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation due to its reactivity and commercial availability.
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Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) is typically used to prevent side reactions.
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Buffer: A buffer, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the acidic byproduct (m-chlorobenzoic acid), preventing acid-catalyzed side reactions.
Caption: Baeyer-Villiger oxidation of (1R)-Bicyclo[2.2.1]heptan-2-one.
Role in the Synthesis of Antiviral Agents
The bicyclo[2.2.1]heptane scaffold is a recurring motif in a number of biologically active molecules, including antiviral agents. The defined stereochemistry of this framework is often crucial for potent and selective interaction with biological targets. Derivatives of the bicyclo[2.2.1]heptane system have shown promise as inhibitors of influenza A virus.[4] Furthermore, optically active substituted bicyclo[2.2.1]heptane fragments, derived from precursors like (1R)-Bicyclo[2.2.1]heptan-2-one, have been incorporated as glycoside moieties in 1'-homocarbocyclic nucleoside analogs with anti-herpes simplex virus (HSV-1) activity.[5] The synthesis of these complex molecules often relies on multi-step sequences where the chirality of the starting material dictates the stereochemistry of the final product.[6]
Conclusion
(1R)-Bicyclo[2.2.1]heptan-2-one stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ready accessibility in enantiopure form, coupled with its rigid and predictable reactivity, makes it an invaluable tool for researchers and drug development professionals. The ability to translate its inherent chirality into complex, biologically active molecules underscores its significance in the ongoing quest for novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like (1R)-Bicyclo[2.2.1]heptan-2-one will undoubtedly continue to expand.
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